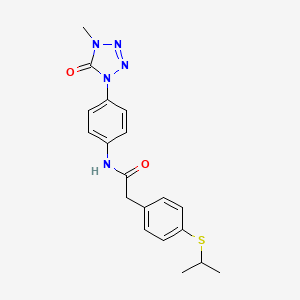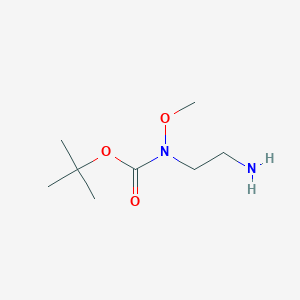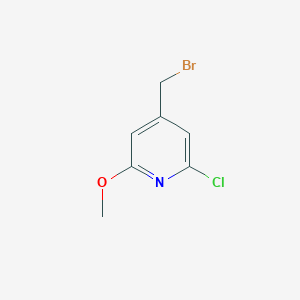![molecular formula C12H12N2O4 B2722178 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde CAS No. 1090754-06-5](/img/structure/B2722178.png)
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C12H12N2O4 It is characterized by the presence of an imidazolidinone ring and a benzaldehyde moiety connected through an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting ethylenediamine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Ethoxy Linker: The imidazolidinone is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethoxy group.
Formation of the Benzaldehyde Moiety: The final step involves the reaction of the ethoxyimidazolidinone with 4-formylbenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazolidinone ring can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Oxoimidazolidin-1-yl)benzaldehyde: Similar structure but lacks the ethoxy linker.
4-[2-(2-Oxoimidazolidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-(2-Oxoimidazolidin-1-yl)ethoxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is unique due to the presence of both the imidazolidinone ring and the benzaldehyde moiety connected through an ethoxy linker. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAJDZXHMTEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)


![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)




![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/new.no-structure.jpg)
![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)

![3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2722118.png)
